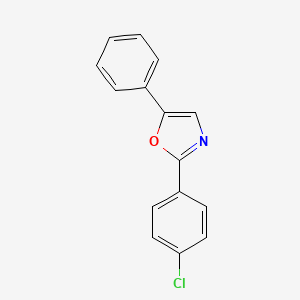

2-(4-chlorophenyl)-5-phenyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-17-10-14(18-15)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIDZBXFEWCCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293508 | |

| Record name | oxazole, 2-(4-chlorophenyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24285-73-2 | |

| Record name | NSC90301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxazole, 2-(4-chlorophenyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Chlorophenyl 5 Phenyl 1,3 Oxazole

Established Strategies for 1,3-Oxazole Ring Construction Applicable to 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole

The construction of the 1,3-oxazole ring is achievable through several well-established synthetic routes. These methods are generally applicable for preparing 2,5-disubstituted oxazoles and can be adapted for the specific synthesis of this compound by selecting appropriate starting materials.

The Robinson-Gabriel synthesis is a foundational method for creating oxazoles, which involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com To synthesize this compound via this route, the required precursor would be N-(2-oxo-2-phenylethyl)-4-chlorobenzamide (an N-acyl-α-amino ketone).

The reaction is catalyzed by a cyclodehydrating agent. A range of agents can be employed, with the choice often influencing reaction conditions and yield. wikipedia.orgpharmaguideline.com While traditionally effective, these methods can sometimes require harsh conditions. acs.org

Table 1: Common Dehydrating Agents in Robinson-Gabriel Synthesis

| Dehydrating Agent | Typical Conditions | Reference |

| Concentrated Sulfuric Acid (H₂SO₄) | Heating | wikipedia.orgpharmaguideline.com |

| Phosphorus Oxychloride (POCl₃) | Heating, often with a base or solvent like DMF | wikipedia.orgpharmaguideline.com |

| Polyphosphoric Acid (PPA) | Heating | pharmaguideline.com |

| Trifluoroacetic Anhydride (TFAA) | Room temperature or mild heating | wikipedia.org |

| Triphenylphosphine/Iodine | Used in modified procedures | wikipedia.org |

Discovered by Emil Fischer in 1896, this synthesis produces a 2,5-disubstituted oxazole (B20620) from an aldehyde and a cyanohydrin in the presence of anhydrous hydrogen chloride (HCl). wikipedia.orgcutm.ac.in It is a dehydration reaction that can proceed under mild conditions. wikipedia.orgijpsonline.com For the target molecule, the reaction could involve 4-chlorobenzaldehyde (B46862) and mandelonitrile (B1675950) (the cyanohydrin of benzaldehyde) or benzaldehyde (B42025) and the cyanohydrin of 4-chlorobenzaldehyde. wikipedia.org The mechanism initiates with the reaction of HCl on the cyanohydrin to form an iminochloride intermediate, which then reacts with the aldehyde, undergoes cyclization, and loses water to form the aromatic oxazole ring. wikipedia.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. researchgate.netthieme-connect.com These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

One notable MCR sequence applicable to oxazole synthesis is a tandem Ugi/Robinson-Gabriel reaction. nih.gov In this approach, an Ugi reaction involving an amine, a carbonyl compound (like an arylglyoxal), a carboxylic acid, and an isonitrile produces a complex intermediate. This intermediate is specifically designed to undergo a subsequent acid-catalyzed Robinson-Gabriel cyclodehydration to yield a 2,4,5-trisubstituted oxazole. nih.gov By carefully selecting the Ugi components, such as using 4-chlorobenzoic acid and phenylglyoxal, this strategy can be tailored to produce scaffolds related to the target compound.

Transition metal catalysis offers mild, selective, and efficient pathways for oxazole synthesis. researchgate.net Catalysts based on rhodium, gold, copper, and palladium have been extensively used. researchgate.netijpsonline.com

Rhodium-Catalyzed Annulation: A notable method involves the rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with aldehydes to furnish 2,5-diaryloxazoles. This strategy was successfully used for the concise synthesis of the natural products balsoxin and texamine, which share the 2,5-diaryloxazole core. rsc.org

Gold-Catalyzed Annulation: Gold catalysts can mediate a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. This provides an efficient route to 2,5-disubstituted oxazoles. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are versatile and have been used in several approaches, including the coupling of α-diazoketones with nitriles and the oxidative annulation of alkynes and amines. rsc.orgresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Oxazole Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

| Rhodium (Rh) | Annulation | N-Sulfonyl-1,2,3-triazole, Aldehyde | rsc.org |

| Gold (Au) | [2+2+1] Annulation | Terminal Alkyne, Nitrile, Oxidant | organic-chemistry.org |

| Copper (Cu) | Oxidative Annulation | Alkyne, Amine | rsc.org |

| Palladium (Pd) | Direct Arylation | 4-Substituted Oxazole, Aryl Bromide | ijpsonline.com |

To avoid the cost and potential toxicity of metal catalysts, various metal-free synthetic methods have been developed. These often rely on the use of iodine, hypervalent iodine reagents, or photoredox catalysis under mild conditions. organic-chemistry.orgtandfonline.com

A highly practical metal-free method is the iodine-catalyzed tandem oxidative cyclization. acs.orgorganic-chemistry.org This approach synthesizes 2,5-disubstituted oxazoles from readily available starting materials like 2-amino-1-arylethanones and aromatic aldehydes. acs.org The reaction is typically mediated by an oxidant such as tert-butyl hydroperoxide (TBHP). This method is directly applicable to the synthesis of this compound. acs.org Other metal-free strategies include the [2+2+1] cycloaddition of alkynes and nitriles using PhIO as an oxygen source in the presence of a superacid like TfOH. tandfonline.com

Optimized Synthesis Protocols for this compound

Specific and efficient protocols have been reported for the synthesis of 2,5-disubstituted oxazoles, including the target compound this compound. These methods often provide good to excellent yields under relatively mild conditions.

One of the most direct and efficient methods is an iodine-catalyzed tandem oxidative cyclization. acs.org This protocol involves the reaction of 2-amino-1-phenylethanone hydrochloride with 4-chlorobenzaldehyde. The reaction proceeds smoothly with iodine as the catalyst and TBHP as the oxidant, demonstrating excellent functional group compatibility. acs.org

A second powerful method is the rhodium-catalyzed annulation of a 1,2,3-triazole with an aldehyde. rsc.org To obtain the target compound, 4-phenyl-N-sulfonyl-1,2,3-triazole would be reacted with 4-chlorobenzaldehyde in the presence of a rhodium catalyst. This method has proven effective for a range of diaryloxazoles. rsc.org

Table 3: Optimized Protocols for the Synthesis of this compound

| Method | Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Yield | Reference |

| Iodine-Catalyzed Oxidative Cyclization | 2-Amino-1-phenylethanone HCl | 4-Chlorobenzaldehyde | I₂, TBHP, NH₄OAc | DMF | 86% | acs.org |

| Rhodium-Catalyzed Annulation | 4-Phenyl-N-sulfonyl-1,2,3-triazole | 4-Chlorobenzaldehyde | [RhCp*Cl₂]₂, AgSbF₆, NaOAc | DCE | 85% | rsc.org |

Precursor Selection and Design Considerations

The synthesis of 2,5-diaryloxazoles, such as this compound, relies on the strategic selection of precursors that can efficiently form the oxazole ring. The choice of synthetic route often dictates the starting materials.

Common synthetic strategies include:

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of N-acyl-α-amino ketones. For the target molecule, this would conceptually involve the reaction of a 4-chlorobenzoyl-protected amino ketone.

van Leusen Oxazole Synthesis: A versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov The reaction proceeds via the cycloaddition of TosMIC with an aldehyde. nih.gov For the target compound, a multi-step process could be envisioned, potentially starting with 4-chlorobenzaldehyde and TosMIC. nih.gov

Reaction of α-Haloketones with Amides: A straightforward approach involves the condensation of an α-haloketone with a primary amide. To form this compound, the logical precursors are 2-bromoacetophenone (B140003) (or 2-chloroacetophenone) and 4-chlorobenzamide (B146232) . This is a common and direct pathway to 2,5-disubstituted oxazoles.

Oxidative Cyclization of N-Acyl Enamides: Some modern methods involve the use of catalysts to induce the cyclization of enamide precursors. ijpsonline.com

The selection of precursors like 4-chlorobenzamide and 2-bromoacetophenone is driven by their commercial availability and the high efficiency of their condensation reaction to form the desired oxazole ring system.

Reaction Condition Optimization (Solvent, Temperature, Catalyst, Time)

The efficiency of oxazole synthesis is highly dependent on the reaction conditions. Research into the synthesis of substituted oxazoles highlights the importance of optimizing parameters to maximize yield and minimize reaction time. While studies specifically detailing the optimization for this compound are not prevalent, data from the synthesis of analogous 2,5-diaryloxazoles provide valuable insights.

For instance, catalysts are crucial. Iodine has been shown to be an effective catalyst in the decarboxylative cyclization synthesis of 2,5-diphenyloxazole (B146863), with optimal yields achieved through a specific temperature profile. researchgate.net Metal catalysts, including gold, palladium, and copper, are also widely employed in modern oxazole syntheses. ijpsonline.comresearchgate.net Gold(III) complexes have been demonstrated to be efficient catalysts for three-component reactions to form trisubstituted oxazoles with very short reaction times, often around 15 minutes under microwave irradiation. researchgate.net

The following table summarizes general findings on reaction condition optimization for the synthesis of substituted oxazoles, which are applicable to the target compound.

| Parameter | Variation | Observation | Typical Range/Value |

| Catalyst | Metal-based (Au, Pd, Cu), Iodine | Can significantly reduce reaction times and improve yields. ijpsonline.comresearchgate.netresearchgate.net | 1-10 mol% |

| Solvent | Toluene, Dioxane, DMF, DMA | Solvent choice affects solubility and reaction temperature. Aprotic polar solvents are common. researchgate.netorganic-chemistry.org | - |

| Temperature | Room Temp. to 120°C+ | Higher temperatures often increase reaction rates, but can lead to side products. Microwave assistance can be beneficial. researchgate.netorganic-chemistry.org | 70-120°C |

| Base | K₃PO₄, t-BuOLi, NaOAc | Required in many coupling and condensation reactions to facilitate deprotonation or neutralize acid byproducts. organic-chemistry.orgnih.govnih.gov | 1.5-3.0 equivalents |

| Time | 15 minutes to 48 hours | Highly dependent on catalyst, temperature, and specific reaction mechanism. ijpsonline.comresearchgate.net | 3-24 hours (conventional), <1 hour (microwave) |

Purification Techniques and Yield Enhancement Strategies

Post-synthesis, purification is essential to isolate the target compound from unreacted precursors, reagents, and byproducts. The standard methods for purifying solid organic compounds are widely applicable.

Recrystallization: This is a common technique for purifying solid products. The crude this compound would be dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out. Solvents like ethanol (B145695) or ethyl acetate/hexane mixtures are often used. nih.gov

Column Chromatography: For more challenging separations or to obtain very high purity, silica (B1680970) gel column chromatography is employed. wpmucdn.com A solvent system, typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is used to elute the components of the mixture at different rates. wpmucdn.com

Post-Synthetic Functionalization and Derivatization of this compound

Once synthesized, the this compound scaffold can be further modified to create a library of new derivatives. Functionalization can occur at the phenyl rings or, in some cases, the oxazole ring itself.

Halogenation and Nitro-Substitution Reactions

Electrophilic aromatic substitution reactions can be used to introduce additional functional groups onto the two phenyl rings.

Nitration: The nitration of diaryl-substituted heterocyclic compounds is a known transformation. For the related 2,5-diphenyl-1,3,4-oxadiazole, nitration with mixed acids (HNO₃/H₂SO₄) results in a mixture of all six possible mono- and di-nitro isomers. rsc.org The reaction conditions significantly influence the regioselectivity, with mixed acids favoring meta-nitration, while nitric acid alone gives more para-nitration products. rsc.org For this compound, nitration would be expected to occur on both the 4-chlorophenyl and the 5-phenyl rings. The unsubstituted phenyl ring would likely be nitrated at the ortho- and para-positions, while the 4-chlorophenyl ring would be nitrated at the positions ortho to the chloro group (meta to the oxazole ring).

C-H Activation and Direct Arylation/Heteroarylation

Direct C-H activation is a powerful, modern tool for forming new carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. nih.gov In the context of oxazole chemistry, research has predominantly focused on the C-H activation of the oxazole ring itself rather than its pendant aryl substituents. organic-chemistry.orgnih.gov

Palladium catalysts are highly effective for the direct arylation of the oxazole core, typically at the C2 position if it is unsubstituted. organic-chemistry.org For 2,5-disubstituted oxazoles like the title compound, the most reactive C-H bond on the heterocyclic ring is at the C4 position. However, this reaction can sometimes lead to mixtures of products. nih.gov While direct C-H activation on the phenyl rings of this compound is theoretically possible, the literature indicates that the C-H bonds of the electron-rich oxazole heterocycle are generally more susceptible to this type of functionalization. organic-chemistry.orgnih.gov

Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Phenyl Moieties

The presence of a chlorine atom on the phenyl ring at the 2-position provides a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are invaluable for installing new aryl, alkyl, or alkynyl groups.

Suzuki-Miyaura Coupling: This reaction pairs the chloro-substituted aryl group with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This would allow the chlorine atom in this compound to be replaced by a wide range of aryl or heteroaryl groups. Nickel catalysts have also been developed for Suzuki-Miyaura coupling of oxazole-based substrates. ijpsonline.combeilstein-journals.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. This would produce a 2-(4-(alkynyl)phenyl)-5-phenyl-1,3-oxazole derivative.

Heck Coupling: The Heck reaction involves the coupling of the aryl chloride with an alkene under palladium catalysis to form a new C-C bond, resulting in a styrenyl-type derivative.

The following table summarizes typical conditions for these coupling reactions on aryl chlorides, which are applicable for modifying the 4-chlorophenyl moiety of the title compound.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or similar Pd(0)/Pd(II) complexes | K₂CO₃, K₃PO₄ | DMF, Toluene, Dioxane |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Modification of the Oxazole Ring through Substitution at C-2, C-4, and C-5 Positions

The reactivity of the oxazole ring dictates the strategies for its substitution. The electron distribution within the ring makes certain positions more susceptible to either electrophilic or nucleophilic attack. Generally, for oxazoles, the C-5 position is the most electron-rich and therefore preferential for electrophilic substitution. chempedia.info Conversely, the C-2 position is relatively electron-deficient and is the primary site for nucleophilic attack. chempedia.infosemanticscholar.org The C-4 position is the least reactive towards electrophiles. semanticscholar.org

Substitution at the C-2 Position: The C-2 position is susceptible to nucleophilic substitution, particularly if a suitable leaving group is present. semanticscholar.orgnih.gov A general strategy involves the synthesis of a precursor like 2-(phenylsulfonyl)-5-phenyl-1,3-oxazole. The sulfonyl group at the C-2 position can be displaced by various organolithium reagents through an addition-elimination mechanism, allowing for the introduction of new aryl, alkenyl, or alkyl groups. nih.govresearchgate.net This methodology provides a versatile pathway to a wide array of 2,5-disubstituted oxazoles. nih.gov

Substitution at the C-4 Position: Direct substitution at the C-4 position of a 2,5-disubstituted oxazole is less common due to its lower reactivity. semanticscholar.org However, derivatization can be achieved through multi-step synthesis. For instance, the Bredereck reaction, which involves reacting α-haloketones with amides, can produce 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com By selecting appropriate starting materials, a substituent can be incorporated at the C-4 position from the outset. More advanced methods involve the synthesis of precursors with a leaving group at C-4. For example, the reaction of 5-mesyl-2-phenyl-4-tosyloxazole with various nucleophiles resulted in substitution only at the C-5 position, indicating the tosyl group at C-4 was unaffected, highlighting the challenge of C-4 functionalization. researchgate.net

Substitution at the C-5 Position: The C-5 position is the most reactive site for electrophilic substitution. chempedia.info However, a more versatile approach for functionalization involves metallation. Deprotonation of an oxazole ring at the C-5 position can create a reactive carbanion. nih.govresearchgate.net For example, deprotonation of 2-(phenylsulfonyl)-1,3-oxazole with a strong base generates a C-5 carbanion that can react with a variety of electrophiles, including aldehydes, ketones, and sources of halogens or stannyl (B1234572) groups. nih.govresearchgate.net The resulting 5-substituted intermediate can then undergo cross-coupling reactions such as Suzuki, Stille, or Negishi reactions to introduce aryl or alkenyl groups. nih.gov

| Position | Reaction Type | Reagents/Conditions | Type of Substituent Introduced | Reference |

|---|---|---|---|---|

| C-2 | Nucleophilic Substitution (Addition-Elimination) | Organolithium reagents (RLi) on a 2-sulfonyl-oxazole precursor | Aryl, Alkenyl, Alkyl | nih.govresearchgate.net |

| C-4 | Synthesis-based Incorporation (e.g., Bredereck reaction) | α-Haloketones and amides | Aryl, Alkyl | ijpsonline.comijpsonline.com |

| C-5 | Electrophilic Substitution | Electrophiles on an activated ring | Various electrophilic groups | chempedia.info |

| C-5 | Metallation followed by Electrophilic Quench | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., R-CHO, I₂) | Alkyl, Halogen, etc. | nih.govresearchgate.net |

| C-5 | Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Stille) | Organoboronic acids or organostannanes with a 5-halo or 5-stannyl-oxazole precursor | Aryl, Alkenyl | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. researchgate.netnih.gov For oxazole synthesis, this has translated into the adoption of alternative energy sources, environmentally benign solvents, and efficient catalytic systems. ijpsonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. researchgate.netresearchgate.net The synthesis of various substituted oxazoles has been successfully achieved using microwave assistance. acs.org For example, 2,5-disubstituted 1,3,4-oxadiazoles, structurally related to oxazoles, have been synthesized rapidly under microwave irradiation. researchgate.netorientjchem.org The synthesis of 2,4,5-trisubstituted oxazole derivatives has also been promoted by microwave irradiation in cascade reactions. nih.gov This technology offers a promising green alternative for the synthesis of this compound, potentially reducing energy consumption and by-product formation. acs.orgnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative energy source. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. mdpi.comresearchgate.netnih.gov The synthesis of 1,5-disubstituted tetrazoles and 1,3,4-oxadiazole-2-thiols has been efficiently carried out using ultrasound, often in greener solvents or even under low-solvent conditions. mdpi.comnih.gov This methodology could be adapted for the synthesis of the target oxazole, minimizing energy input and the use of volatile organic compounds.

Use of Green Solvents and Catalysts: A key aspect of green chemistry involves replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids. nih.govnih.govtandfonline.com The van Leusen oxazole synthesis, a common method for preparing 5-substituted oxazoles, has been successfully performed in ionic liquids, which can often be recovered and reused. nih.gov Furthermore, employing water as a solvent in the presence of β-cyclodextrin has been shown to be an efficient and green method for oxazole synthesis. tandfonline.com The development of metal-free catalytic systems, such as iodine-catalyzed tandem oxidative cyclization, also contributes to greener synthesis by avoiding residual metal contamination in the final products. organic-chemistry.orgacs.org Copper-catalyzed reactions, using air as the oxidant, also represent an attractive and greener alternative for the synthesis of 2,5-disubstituted oxazoles. rsc.org

| Green Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Alternative Energy Source | Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. | researchgate.netacs.orgnih.gov |

| Alternative Energy Source | Ultrasound-Assisted Synthesis | Enhanced reaction rates, can be performed in greener solvents or with less solvent. | mdpi.comnih.gov |

| Safer Solvents & Auxiliaries | Use of Ionic Liquids | Can be recycled and reused, low volatility. | nih.gov |

| Safer Solvents & Auxiliaries | Synthesis in Water (with β-cyclodextrin) | Environmentally benign, readily available, non-toxic. | tandfonline.com |

| Catalysis | Metal-Free Catalysis (e.g., Iodine) | Avoids metal contamination of products, uses readily available catalysts. | organic-chemistry.orgacs.org |

| Catalysis | Copper-Catalyzed Aerobic Oxidation | Uses air as a green oxidant. | rsc.org |

Chemical Reactivity, Reaction Mechanisms, and Stability Profiling of 2 4 Chlorophenyl 5 Phenyl 1,3 Oxazole

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) and Phenyl Rings

Electrophilic substitution on an unsubstituted oxazole ring is generally a challenging reaction unless an electron-releasing substituent is present to activate the ring. pharmaguideline.com The general order of reactivity for the oxazole ring towards electrophiles is C4 > C5 > C2. pharmaguideline.com However, in 2,5-disubstituted oxazoles, the C4 position is the only available site on the heterocycle for substitution. For the title compound, electrophilic attack can occur on the oxazole ring (at C4), the 5-phenyl ring, or the 2-(4-chlorophenyl) ring.

The regioselectivity of electrophilic aromatic substitution is dictated by the electronic properties of the substituents on each ring system.

Oxazole Ring (C4 position): The oxazole ring itself is deactivated towards electrophiles. The phenyl group at C5 and the 4-chlorophenyl group at C2 are both generally electron-withdrawing via induction and resonance, further deactivating the C4 position. Therefore, forcing conditions would be required for substitution at this site.

5-Phenyl Ring: The 5-phenyl ring is attached to the C5 position of the oxazole heterocycle. The oxazole ring's effect on the attached phenyl group must be considered. The C5-position of oxazole is electron-rich, suggesting the oxazol-5-yl group can act as an ortho-, para-director for electrophilic substitution on the phenyl ring.

2-(4-Chlorophenyl) Ring: This ring is substituted with a chlorine atom, which is an electron-withdrawing but ortho-, para-directing group. youtube.com It deactivates the ring towards electrophilic attack compared to benzene, but directs incoming electrophiles to the positions ortho to the chlorine (C3' and C5'). The ring is also attached to the electron-deficient C2 position of the oxazole, which further deactivates it.

The probable sites of electrophilic attack are summarized below, with the outcome depending heavily on the reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Activating/Deactivating Effect | Directing Effect | Predicted Position of Substitution |

|---|---|---|---|

| Oxazole Ring | Strongly Deactivated | - | C4 (unlikely) |

| 5-Phenyl Ring | Activated by Oxazol-5-yl group | Ortho, Para | C2'', C4'', C6'' |

Research on related substituted benzoxazoles and oxazoles confirms that direct C-H functionalization is a viable, though often challenging, alternative to classical substitution, frequently requiring transition-metal catalysis to proceed effectively. nih.govnih.gov

Nucleophilic Reactivity and Ring Transformations

Nucleophilic reactions involving the oxazole moiety are less common than electrophilic ones and often lead to ring transformation rather than direct substitution. pharmaguideline.com

The C2 position of the oxazole ring is the most electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.comchempedia.info In 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole, this position is occupied by the 4-chlorophenyl group. Direct nucleophilic aromatic substitution (SNAr) at C2, displacing the 4-chlorophenyl group, is highly unlikely due to the stability of the C-C bond.

However, the C2 position's acidity is a key feature. Deprotonation at C2 is a common reaction for oxazoles with an unsubstituted 2-position, using strong bases like n-butyllithium (n-BuLi). wikipedia.org For 2,5-disubstituted oxazoles, site-selective deprotonation can be influenced by directing groups. For instance, a 2-(phenylsulfonyl) group directs deprotonation to the C5 position. nih.gov In the case of this compound, direct deprotonation of the oxazole ring itself is not possible, but reactions involving organometallic reagents could potentially target the C4 position under specific conditions, similar to the "halogen dance" isomerization observed in related systems. nih.gov

A characteristic reaction of the oxazole ring is its propensity to undergo cleavage upon nucleophilic attack. pharmaguideline.com The resulting intermediates can then rearrange or react further to form new heterocyclic or open-chain structures.

Base-Catalyzed Ring Opening: Strong bases can cause the cleavage of the oxazole ring. The C2-lithiated oxazoles, formed from C2-deprotonation, can exist in equilibrium with ring-opened isonitrile enolates. wikipedia.orgnih.gov Although the title compound cannot be deprotonated at C2, harsh basic conditions could potentially lead to degradation via ring-opening pathways.

Conversion to Other Heterocycles: In the presence of specific nucleophiles, oxazoles can be converted into other five-membered rings. For example, treatment with ammonia (B1221849) or formamide (B127407) can transform oxazoles into imidazoles via ring cleavage and subsequent recyclization. pharmaguideline.com

Diels-Alder Reactions: The oxazole ring can function as a diene in cycloaddition reactions, particularly with electron-deficient dienophiles. wikipedia.orgpharmaguideline.com These reactions, facilitated by electron-releasing substituents on the oxazole, typically lead to the formation of pyridine (B92270) or furan (B31954) derivatives after the loss of a small molecule from the initial bicyclic adduct. wikipedia.orgpharmaguideline.com For this compound, the deactivating nature of the substituents would make it a poor diene, likely requiring harsh conditions for cycloaddition.

Photochemical and Thermal Reactivity Investigations

The stability of this compound can be compromised by exposure to light or high temperatures, leading to isomerizations and cleavage products.

Photochemical Reactivity: Phenyl-substituted oxazoles are known to be photochemically active. Irradiation of 5-phenylisoxazole (B86612) can lead to its transposition to 5-phenyloxazole, indicating the potential for photoisomerization between related azole systems. researchgate.net The mechanism for such isomerizations can involve intermediates like azirines and nitrile ylides. researchgate.net Furthermore, the photooxidation of 2,5-diphenyloxazole (B146863) in ethanol (B145695) has been shown to yield a mixture of products including 3,5-diphenyloxazole and phenanthro[9,10-d]oxazole, demonstrating complex rearrangement and cyclization pathways. semanticscholar.org It is plausible that this compound would undergo similar photo-induced rearrangements or cleavage reactions, potentially involving the phenyl and chlorophenyl substituents.

Thermal Reactivity: The oxazole ring is generally thermally stable. However, specific substitutions can enable thermal rearrangements. The Cornforth rearrangement, for instance, is a known thermal reaction for 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org For this compound, which lacks a 4-acyl group, this specific rearrangement is not applicable. High temperatures would more likely lead to non-specific decomposition.

Reactivity as a Ligand in Coordination Chemistry

The pyridine-like nitrogen atom at the N3 position of the oxazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. pharmaguideline.comtandfonline.com This allows oxazole derivatives to act as ligands in coordination chemistry.

Numerous studies have demonstrated the synthesis of metal complexes involving oxazole-containing ligands. researchgate.net Metals such as copper, cobalt, cadmium, and iridium have been shown to form complexes with diaryl-oxadiazoles (a related heterocycle) and benzoxazoles. researchgate.netmdpi.com In these complexes, coordination typically occurs in a monodentate fashion through the heterocyclic nitrogen atom. researchgate.net

For this compound, the N3 atom is available for coordination. It can act as a monodentate ligand, binding to a variety of transition metal centers. The electronic properties and steric bulk of the large aryl substituents at the C2 and C5 positions would influence the stability and geometry of the resulting metal complexes.

Table 2: Potential Coordination Behavior

| Property | Description |

|---|---|

| Coordination Site | Pyridine-like Nitrogen (N3) |

| Donating Atom | Nitrogen |

| Hapticity | Monodentate |

| Potential Metal Ions | Co(II), Cu(II), Zn(II), Ir(III), Pd(II) |

| Influencing Factors | Steric hindrance from 2- and 5-aryl groups; electronic effects of the chlorophenyl substituent on the ligand's donor strength. |

The formation of such complexes is significant as it can modulate the photophysical and electronic properties of the oxazole moiety, leading to applications in materials science and catalysis. mdpi.com

Acid-Base Properties and Protonation/Deprotonation Behavior of the Oxazole Ring

The acid-base properties of this compound are primarily dictated by the characteristics of the constituent oxazole ring. The oxazole nucleus is classified as a weak base. wikipedia.orgpharmaguideline.comchemeurope.com This is attributed to the pyridine-type nitrogen atom at the N-3 position, which possesses a lone pair of electrons available for protonation. pharmaguideline.comvaia.com Unlike the nitrogen in pyrrole, this lone pair is not significantly involved in the aromatic π-electron system, making it more available to accept a proton. vaia.com

The basicity of oxazole is significantly lower than that of its azole counterpart, imidazole (B134444). The conjugate acid of the parent oxazole has a pKₐ of approximately 0.8, whereas the conjugate acid of imidazole has a pKₐ of around 7.0. wikipedia.orgchemeurope.comuomustansiriyah.edu.iq This marked difference highlights the electron-withdrawing effect of the oxygen atom in the oxazole ring, which reduces the electron density on the nitrogen atom and thus its basicity. The basicity of oxazole is also less than that of thiazole (B1198619) (pKₐ ≈ 2.5). uomustansiriyah.edu.iq

Protonation of this compound is predicted to occur at the N-3 position upon reaction with acids, leading to the formation of a stable N-alkyloxazolium salt. pharmaguideline.comtandfonline.com

Table 1: Comparative Basicity of Oxazole and Related Heterocycles

| Compound | Structure | pKₐ of Conjugate Acid | Reference(s) |

|---|---|---|---|

| Oxazole |  |

0.8 | wikipedia.orgchemeurope.comuomustansiriyah.edu.iq |

| Imidazole |  |

7.0 | wikipedia.orguomustansiriyah.edu.iq |

| Thiazole |  |

2.5 | uomustansiriyah.edu.iq |

Oxidative and Reductive Stability under Various Conditions

The stability of the this compound ring is susceptible to both oxidative and reductive conditions, often resulting in ring cleavage or transformation.

Oxidative Stability

The oxazole ring is generally considered to be easily oxidized. pharmaguideline.comtandfonline.com Strong oxidizing agents can cause the ring to open, typically cleaving the C-C bond between positions 4 and 5. tandfonline.com Reagents such as cold potassium permanganate (B83412) and chromic acid are known to facilitate this ring opening. pharmaguideline.com In contrast, hydrogen peroxide is generally reported to not affect the oxazole ring. pharmaguideline.com

A relevant example is the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN), which results in the formation of formamide and benzoic acid. chemeurope.comcutm.ac.in This suggests that under similar strong oxidizing conditions, this compound would likely undergo cleavage. The substitution pattern on the title compound would influence the specific fragmentation products. Additionally, enzymatic oxidation has been observed in certain cases; for example, 4- or 5-substituted 2H-oxazoles (with an unsubstituted C2 position) can be oxidized to the corresponding 2-oxazolone by aldehyde oxidase. nih.gov Given that the C2 position in this compound is substituted, this specific metabolic pathway is less probable.

Reductive Stability

The reduction of the oxazole ring can also lead to ring-opening products or the formation of the corresponding partially saturated oxazoline (B21484). pharmaguideline.comtandfonline.com The specific outcome depends on the reducing agent and the reaction conditions. For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to cause ring opening. tandfonline.com Electrochemical reduction has also been reported, with the reaction occurring at the C-2 position of the oxazole ring. tandfonline.com

The stability of this compound under various conditions is generalized from the known reactivity of the oxazole class. The specific electronic effects of the 4-chlorophenyl and phenyl substituents would modulate this inherent reactivity.

Table 2: General Reactivity of the Oxazole Ring to Oxidation and Reduction

| Condition | Reagent(s) | General Outcome | Reference(s) |

|---|---|---|---|

| Oxidation | Potassium permanganate, Chromic acid, Ozone | Ring opening/cleavage | pharmaguideline.com |

| Ceric Ammonium Nitrate (CAN) | Ring cleavage (e.g., of 4,5-diphenyloxazole) | chemeurope.comcutm.ac.in | |

| Hydrogen Peroxide | Generally no reaction | pharmaguideline.com | |

| Aldehyde Oxidase (for C2-unsubstituted oxazoles) | Ring oxidation to 2-oxazolone | nih.gov | |

| Reduction | Nickel-Aluminum Alloy | Ring opening | tandfonline.com |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 4 Chlorophenyl 5 Phenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental proof of a molecule's structure by mapping its hydrogen and carbon framework. For 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole, the spectra confirm the presence of the two distinct phenyl rings and the central oxazole (B20620) core.

In the ¹H NMR spectrum, the protons on the phenyl rings appear in the aromatic region, typically between 7.3 and 8.1 ppm. The protons of the 4-chlorophenyl group often present as a pair of doublets due to symmetry, while the protons of the unsubstituted phenyl group show more complex multiplets. amazonaws.com The lone proton on the oxazole ring, if present, would appear in a characteristic downfield region. However, in a 2,5-disubstituted oxazole, this signal is absent, and the key signals are those from the substituent protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The spectrum for this compound shows several signals in the aromatic region (120-140 ppm) and two characteristic downfield signals for the C2 and C5 carbons of the oxazole ring, which are bonded to nitrogen and oxygen, respectively. amazonaws.com

Detailed chemical shift data from a synthesis of the compound are presented below. amazonaws.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

Solvent: CDCl₃, Frequencies: 300 MHz for ¹H, 75 MHz for ¹³C

| Atom Type | Chemical Shift (δ, ppm) | Description | Source |

| ¹H NMR | 8.02 (d, J = 7.8 Hz, 2H) | Protons on 4-chlorophenyl ring (ortho to oxazole) | amazonaws.com |

| ¹H NMR | 7.68 (d, J = 7.5 Hz, 2H) | Protons on phenyl ring (ortho to oxazole) | amazonaws.com |

| ¹H NMR | 7.45-7.41 (m, 5H) | Overlapping protons from both rings | amazonaws.com |

| ¹H NMR | 7.33 (t, J = 7.2 Hz, 1H) | Proton on phenyl ring (para to oxazole) | amazonaws.com |

| ¹³C NMR | 160.22, 151.55 | Oxazole ring carbons (C2 and C5) | amazonaws.com |

| ¹³C NMR | 136.42 | Quaternary carbon (C-Cl) on chlorophenyl ring | amazonaws.com |

| ¹³C NMR | 129.16, 128.99, 128.63 | Aromatic CH carbons | amazonaws.com |

| ¹³C NMR | 127.83, 127.54 | Aromatic CH carbons | amazonaws.com |

| ¹³C NMR | 125.95 | Quaternary carbon on chlorophenyl ring (ipso to oxazole) | amazonaws.com |

| ¹³C NMR | 124.25 | Aromatic CH carbon | amazonaws.com |

| ¹³C NMR | 123.56 | Quaternary carbon on phenyl ring (ipso to oxazole) | amazonaws.com |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and confirming the intricate connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY spectra would show cross-peaks between adjacent protons on the phenyl and chlorophenyl rings, allowing for a definitive assignment of the signals within each spin system. chemspider.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). This powerful technique maps each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly simplifying the assignment of the protonated carbons in the aromatic rings. biointerfaceresearch.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For the title compound, HMBC would show correlations from the phenyl protons to the carbons of the oxazole ring, confirming the connection points of the substituent rings to the central heterocycle. For example, the protons ortho to the oxazole on the phenyl ring would show a correlation to the C5 carbon of the oxazole. chemspider.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal through-space interactions between the protons of the two phenyl rings, providing insight into their relative spatial orientation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, HRMS confirms the molecular formula C₁₅H₁₀ClNO by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision. amazonaws.com

Data Table: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₀ClNO | amazonaws.comchemspider.com |

| Calculated Mass [M]⁺ | 255.0451 | amazonaws.com |

| Found Mass [M]⁺ | 255.0447 | amazonaws.com |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pathways.

For this compound, a typical MS/MS experiment would involve isolating the molecular ion [M]⁺ (m/z 255.04). Subsequent collision-induced dissociation would likely lead to characteristic fragment ions. Predicted fragmentation pathways include:

Cleavage of the oxazole ring, a common pathway for this heterocyclic system.

Loss of a chlorine radical (Cl•) from the chlorophenyl group.

Formation of benzoyl or chlorobenzoyl cations.

Loss of small neutral molecules like CO or HCN.

Analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the identity and position of the phenyl and chlorophenyl substituents on the oxazole core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint."

For this compound, the IR and Raman spectra are dominated by vibrations associated with the aromatic rings and the central oxazole heterocycle. While a specific spectrum for the title compound is not available in the searched literature, data from the closely related 2,5-diphenyl-1,3-oxazole can be used to predict the characteristic bands. nist.gov

Interactive Data Table: Predicted IR and Raman Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100–3000 | C-H stretch | Aromatic rings | Medium-Weak |

| 1610–1580 | C=N stretch | Oxazole ring | Medium-Strong |

| 1550–1450 | C=C stretch | Aromatic rings | Strong |

| 1250–1150 | C-O-C stretch (asymmetric) | Oxazole ring | Strong |

| 1100–1000 | C-O-C stretch (symmetric) | Oxazole ring | Medium |

| ~1090 | C-Cl stretch | Chlorophenyl group | Medium-Strong |

| 900–675 | C-H bend (out-of-plane) | Aromatic rings | Strong |

Key distinguishing features would include the strong C-Cl stretching vibration, typically observed around 1090 cm⁻¹, and the characteristic stretches of the oxazole ring (C=N and C-O-C), which confirm the presence of the heterocyclic core. nist.govrsc.org

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid state. For this compound, this technique would provide unequivocal data on its molecular conformation, including bond lengths, bond angles, and the dihedral angles between the constituent aromatic and heterocyclic rings. Furthermore, it would illuminate the supramolecular assembly, detailing how individual molecules pack together in the crystal lattice through various intermolecular interactions.

While a specific crystallographic study for this compound is not readily found in the surveyed literature, extensive research on closely related 2,5-disubstituted oxazoles and their isomers provides a strong basis for predicting its structural characteristics. researchgate.netresearchgate.net For instance, the crystal structure of the related compound 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole, a non-aromatic analogue, has been determined to have a monoclinic crystal system. nih.gov In this analogue, the chlorinated phenyl group is nearly coplanar with the heterocyclic ring, while the unsubstituted phenyl group adopts a more perpendicular orientation. nih.gov

For the aromatic this compound, the core structure is expected to be largely planar to maximize π-conjugation across the phenyl and oxazole rings. However, some degree of torsion between the rings is anticipated. The crystal packing is likely governed by a combination of weak intermolecular forces. These would include π-π stacking interactions between the aromatic rings of adjacent molecules and C-H···N or C-H···O hydrogen bonds involving the oxazole heteroatoms. nih.govgazi.edu.tr The presence of the chlorine atom also introduces the possibility of halogen bonding or Cl···H interactions, which can further influence the crystal packing. gazi.edu.tr

A hypothetical table of crystallographic parameters, based on common findings for similar diaryl-substituted heterocyclic compounds, is presented below for illustrative purposes.

Interactive Data Table: Illustrative Crystallographic Parameters for a Diaryl-Substituted Azole.

| Parameter | Expected Value | Description |

| Crystal System | Monoclinic or Orthorhombic | The likely crystal systems for this type of molecule. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for such compounds. |

| a (Å) | 10-30 | Unit cell dimension along the a-axis. |

| b (Å) | 5-15 | Unit cell dimension along the b-axis. |

| c (Å) | 8-20 | Unit cell dimension along the c-axis. |

| β (°) | 90-110 | The angle for a monoclinic system. |

| V (ų) | 1500-2500 | The volume of the unit cell. |

| Z | 4 or 8 | The number of molecules in the unit cell. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is crucial for characterizing the electronic transitions within a molecule. The 2,5-diaryl-1,3-oxazole scaffold, present in this compound, forms an extended π-conjugated system, which is expected to give rise to distinct photophysical properties. researchgate.netorganic-chemistry.org

UV-Visible Absorption Spectroscopy: Compounds of this class typically exhibit strong absorption bands in the ultraviolet region, generally between 280 and 350 nm. nih.gov These absorptions correspond to π-π* electronic transitions within the conjugated system that includes the two aromatic rings and the central oxazole ring. The position and intensity of the absorption maximum (λ_max) can be influenced by the nature and position of substituents on the phenyl rings. The chlorine atom on the C2-phenyl ring, being an electron-withdrawing group, is expected to modulate the energy of the molecular orbitals involved in the transition.

Fluorescence Spectroscopy: Many 2,5-disubstituted oxazoles are known for their fluorescent properties, making them useful as fluorescent dyes and scintillators. organic-chemistry.org Following excitation via absorption of UV light, the molecule can relax to the ground state by emitting a photon, a process observed as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference known as the Stokes shift. The fluorescence emission spectra of 2,5-diaryl oxazoles are often structured and typically appear in the near-UV or blue region of the visible spectrum (approx. 350-450 nm). nih.gov The efficiency of this emission is quantified by the fluorescence quantum yield.

While specific experimental spectra for this compound are not available in the reviewed literature, the table below provides typical absorption and emission data for related 2,5-diaryl oxadiazole compounds, which share a similar electronic framework.

Interactive Data Table: Representative Photophysical Data for 2,5-Diaryl Azole Derivatives.

| Compound Class | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Transition Type | Reference |

| 2,5-Diphenyl-1,3,4-oxadiazole | Dichloromethane | ~305 | ~370 | π-π | nih.gov |

| 2-Phenyl-5-(pyridin-3-yl)-oxadiazole | DMSO | ~280 | ~350 | π-π | nih.gov |

These data illustrate the general spectral region where the electronic transitions for this compound are expected to occur. The primary electronic event is a π-π* transition, characteristic of extended aromatic systems. nih.gov

Theoretical and Computational Investigations of 2 4 Chlorophenyl 5 Phenyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's behavior.

Density Functional Theory (DFT) has become a standard and reliable method for assessing the structural and electronic properties of organic molecules like 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole. irjweb.com DFT calculations, particularly using the B3LYP hybrid functional with basis sets such as 6-311++G(d,p) or 6-31G(d,p), are employed to optimize the molecule's ground state geometry. irjweb.comacadpubl.euresearchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

DFT also enables the calculation of electronic properties such as dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions and reactive sites. acadpubl.eumalayajournal.org

| Property | Calculated Value | Method/Basis Set |

| Total Energy | Varies (e.g., in Hartrees) | B3LYP/6-311++G(d,p) |

| Dipole Moment | Varies (e.g., in Debye) | B3LYP/6-311++G(d,p) |

| C-O Bond Length (oxazole) | ~1.36 Å | B3LYP/6-311++G(d,p) |

| C=N Bond Length (oxazole) | ~1.31 Å | B3LYP/6-311++G(d,p) |

| Dihedral Angle (Phenyl-Oxazole) | Varies (degrees) | B3LYP/6-311++G(d,p) |

While DFT is widely used, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) offer alternative approaches for high-level electronic structure analysis. mdpi.commdpi.com These methods are generally more computationally demanding but can provide benchmark data to validate the accuracy of DFT results. They are particularly useful for systems where standard DFT functionals might not be sufficiently accurate. For this compound, ab initio calculations could be used to refine the understanding of electron correlation effects on its structure and energy.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). acadpubl.eumalayajournal.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. acadpubl.eumalayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and chemically reactive. acadpubl.eu For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations determined the HOMO energy to be -5.2822 eV, the LUMO energy to be -1.2715 eV, and the resulting energy gap to be 4.0106 eV. acadpubl.eumalayajournal.org This relatively small energy gap suggests that charge transfer can readily occur within the molecule, indicating significant chemical reactivity. acadpubl.eumalayajournal.org The distribution of the HOMO and LUMO orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. acadpubl.eu

Table 2: Illustrative Frontier Molecular Orbital Data from DFT Calculations (Note: Data based on the closely related compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.) acadpubl.eumalayajournal.org

| Parameter | Energy (eV) | Significance |

| HOMO | -5.2822 | Electron-donating capacity |

| LUMO | -1.2715 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.0106 | Chemical reactivity and stability |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, such as the rotation of the phenyl and chlorophenyl rings around the oxazole (B20620) core. These simulations can also model how the molecule interacts with its environment, such as a solvent or a biological receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ufv.brresearchgate.net

For a series of 2,5-disubstituted-1,3-oxazole derivatives, QSAR models can be developed to predict their potential biological activities, such as analgesic, anti-inflammatory, or antifungal effects. ufv.brnih.gov These models use calculated molecular descriptors (e.g., electronic, steric, or topological parameters) to build a correlation. For example, a QSAR study on related oxadiazole derivatives found that the presence of electron-withdrawing groups like chlorine on a phenyl ring was significant for their biological activity. nih.gov A QSAR model database has predicted that this compound itself has a moderate to high potential for mutagenicity. cmdm.tw

QSPR models can be used to predict key physicochemical properties like lipophilicity (logP), solubility, and melting point, which are crucial in drug development. researchgate.net These in silico models are valuable tools for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations, particularly DFT, are highly effective at predicting spectroscopic data, which can then be compared with experimental measurements to confirm a molecule's structure. researchgate.net

Calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net A strong correlation between the calculated and experimental spectra serves as a validation of the computed molecular geometry. researchgate.net For example, in studies of similar heterocyclic compounds, DFT calculations at the B3LYP/6–311G(d, p) level have shown good agreement with experimental ¹H and ¹³C NMR chemical shifts and FT-IR vibrational bands. researchgate.net The electronic absorption spectra in different solvents can also be computed using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions within the molecule. researchgate.netresearchgate.net

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data (Note: This table is illustrative of the methodology. Experimental values are typical for such structures, and calculated values represent the expected outcome from DFT computations.)

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| ¹H NMR (δ, ppm) | 7.3-8.1 (Aromatic Protons) | 7.2-8.0 (Aromatic Protons) |

| ¹³C NMR (δ, ppm) | 125-162 (Aromatic & Oxazole Carbons) | 124-160 (Aromatic & Oxazole Carbons) |

| FT-IR (cm⁻¹) | ~1610 (C=N Stretch) | ~1605 (C=N Stretch) |

| FT-IR (cm⁻¹) | ~1090 (C-Cl Stretch) | ~1085 (C-Cl Stretch) |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

The synthesis of 2,5-disubstituted oxazoles, such as this compound, can be achieved through various established methods, including the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. While specific computational studies detailing the reaction mechanism and transition states for the precise synthesis of this compound are not extensively documented in the available literature, the general mechanisms of these synthetic routes have been subjects of theoretical investigation.

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor. wikipedia.org Computational studies on analogous reactions can help elucidate the plausible pathway. The reaction is typically catalyzed by a dehydrating agent and is understood to proceed through an initial enolization, followed by an intramolecular cyclization to form an oxazoline (B21484) intermediate. Subsequent dehydration leads to the aromatic oxazole ring. Density Functional Theory (DFT) calculations on similar systems could map the potential energy surface of the reaction, identifying the transition states for the cyclization and dehydration steps and determining the activation energies, which are critical for optimizing reaction conditions.

The Van Leusen oxazole synthesis provides another versatile route, reacting an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.orgwikipedia.org The mechanism is proposed to start with the deprotonation of TosMIC, which then acts as a nucleophile attacking the aldehyde carbonyl. The resulting adduct undergoes an intramolecular cyclization to form a 5-hydroxyoxazoline intermediate. The final step is the elimination of the tosyl group to yield the oxazole. nih.govmdpi.com Computational modeling of this process would involve calculating the geometries and energies of the reactants, intermediates, transition states, and products to establish the most favorable reaction pathway.

Below is a generalized representation of the key stages in these synthetic pathways that would be the focus of computational investigation.

| Reaction Pathway | Key Computational Investigation Steps |

| Robinson-Gabriel Synthesis | 1. Geometry optimization of the 2-acylamino-ketone reactant. |

| 2. Calculation of the transition state for the intramolecular cyclization to the oxazoline intermediate. | |

| 3. Determination of the energy barrier for the final dehydration step to form the aromatic oxazole. | |

| Van Leusen Synthesis | 1. Modeling the deprotonation of TosMIC and the subsequent nucleophilic attack on the aldehyde. |

| 2. Identification of the transition state for the 5-endo-dig cyclization to the oxazoline intermediate. wikipedia.org | |

| 3. Calculation of the energetics of the elimination of the tosyl group to yield the final oxazole product. |

Molecular Docking Studies for Potential Biological Target Interactions (pre-clinical)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a biological target, typically a protein. While specific molecular docking studies for this compound are limited, research on structurally similar compounds, particularly 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives, offers valuable insights into its potential biological targets. hilarispublisher.compharmainfo.in These studies frequently identify the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a plausible target, an enzyme often implicated in cancer progression. pharmainfo.inneliti.com

In a representative in-silico study, a series of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues were docked into the active site of EGFR tyrosine kinase (PDB: 2J5F). pharmainfo.in The docking simulations for these analogues revealed that the 4-chlorophenyl group and the oxadiazole ring play crucial roles in binding. Specifically, the five-membered heterocyclic ring was observed to lie in proximity to key amino acid residues such as Leu792 and Met793 in the EGFR active site. hilarispublisher.com The para-substituted phenyl group, in this case the chlorophenyl moiety, was found to be near the Cys797 residue. hilarispublisher.com

The docking scores, which estimate the binding affinity, for compounds like 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (B1208899) and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (B326227) were reported to be -5.251 and -5.433, respectively, indicating favorable binding energies. hilarispublisher.com These interactions suggest that the 2-(4-chlorophenyl)-5-phenyl moiety is a key pharmacophore for EGFR inhibition. The computational results from these analogous compounds strongly suggest that this compound would also exhibit significant binding within the EGFR tyrosine kinase active site, making it a candidate for further investigation as a potential anticancer agent.

Below is a summary of typical findings from molecular docking studies of analogous compounds.

| Ligand Analogue | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | EGFR Tyrosine Kinase (2J5F) | -5.251 | Leu792, Met793, Cys797 hilarispublisher.com |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | EGFR Tyrosine Kinase (2J5F) | -5.433 | Leu792, Met793, Cys797 hilarispublisher.com |

Investigation of Biological Activities and Molecular Mechanisms of 2 4 Chlorophenyl 5 Phenyl 1,3 Oxazole Pre Clinical/in Vitro Focus

In Vitro Enzyme Inhibition and Activation Mechanisms

The oxazole (B20620) scaffold is a common feature in many biologically active molecules, including enzyme inhibitors. The following subsections explore the inhibitory activities of compounds related to 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole against key enzymes.

Inosine Monophosphate Dehydrogenase (IMPDH):

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of purine (B94841) nucleotides and represents a significant target for antiviral, anticancer, and immunosuppressive agents. While no direct inhibition of IMPDH by this compound has been reported, studies on other oxazole-containing molecules suggest that this scaffold can be effective. For instance, a series of N-[3-methoxy-4-(5-oxazolyl)phenyl] moiety-containing compounds have been described as potent IMPDH inhibitors. The inhibitory activity of these compounds underscores the potential of the oxazole ring system to interact with the IMPDH active site.

5-Lipoxygenase (5-LOX):

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. Research on S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol has demonstrated lipoxygenase inhibitory activity. researchgate.net Although these compounds feature a 1,3,4-oxadiazole (B1194373) core, the presence of the chlorophenyl group suggests that such a substitution pattern might contribute to the inhibitory potential against 5-LOX.

A study on chalcogen-containing inhibitors of LTA4 Hydrolase, another key enzyme in the leukotriene pathway, included oxazole derivatives. These compounds were shown to block 5-LOX activity in leukocytes, highlighting the potential of the oxazole scaffold in modulating this inflammatory pathway. researchgate.net

Proteases:

The potential of oxazole-containing compounds to modulate protease activity has been explored. For example, a series of 1,2,4-oxadiazole (B8745197) derivatives were investigated as potential inhibitors of SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication. researchgate.net While these are 1,2,4-oxadiazoles, this research points to the general ability of such five-membered heterocyclic rings to interact with protease active sites.

Kinases:

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The oxazole scaffold has been identified as a viable backbone for kinase inhibitors. A study on 2,5-diaryl-1,3,4-oxadiazole derivatives identified them as novel inhibitors of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), an important target in oncology. nih.gov Although these compounds are 1,3,4-oxadiazoles, the 2,5-diaryl substitution pattern is analogous to the subject compound.

More directly, a series of 4-arylsulfonyl-1,3-oxazoles, which included a derivative with a 2-phenyl group and a 4-(4-chlorophenyl)sulfonyl group, were evaluated for their anticancer activities, suggesting that such compounds can interfere with cellular pathways often regulated by kinases. biointerfaceresearch.com

Receptor Binding Studies and Ligand-Target Interaction Profiling

The following table summarizes the benzodiazepine (B76468) receptor binding data for some of these related 1,3,4-oxadiazole derivatives.

| Compound ID | R-group on Oxadiazole | IC50 (nM) | Ki (nM) | Reference |

| 6a | Phenyl | 0.73 ± 0.17 | 0.44 | nih.gov |

| 6b | Cyclohexyl | 1.15 ± 0.12 | 0.69 | nih.gov |

| 6c | Pyridin-2-yl | 1.28 ± 0.21 | 0.77 | nih.gov |

This data is for 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, not this compound.

Cell-Based Mechanistic Studies in Specific Cell Lines (In Vitro)

The anticancer potential of oxazole derivatives has been a significant area of investigation, with many studies focusing on their effects on cell growth, proliferation, and apoptosis in various cancer cell lines.

Several studies have demonstrated the ability of oxazole-containing compounds to induce cell cycle arrest in cancer cells. For instance, a series of novel 1,3-oxazole sulfonamides were shown to be potent inhibitors of leukemia cell lines, with GI50 values in the low micromolar to nanomolar range. nih.gov These compounds were found to induce depolymerization of microtubules, a mechanism known to cause cell cycle arrest at the G2/M phase. nih.gov

In another study, novel 2,4,5-trisubstituted oxazole derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov Several of these compounds displayed good antiproliferative activity in vitro, comparable to the positive control, 5-fluorouracil. nih.gov

The table below presents the antiproliferative activity of selected 2,4,5-trisubstituted oxazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |

| 6af | PC-3 (Prostate) | 1.6 | nih.gov |

| 6bg | A549 (Lung) | 2.3 | nih.gov |

| 6cf | HCT-116 (Colon) | 3.1 | nih.gov |

The compounds in this table are 2,4,5-trisubstituted oxazole derivatives and not this compound.

The induction of apoptosis is a key mechanism for many anticancer agents. While direct evidence for apoptosis induction by this compound is lacking, related compounds have shown this activity. For example, a study on 2,5-diaryl-1,3,4-oxadiazole derivatives found that they could induce apoptosis in cancer cells. nih.gov Another study on novel imidazole (B134444) derivatives demonstrated that the lead compound induced apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

A series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, including a derivative with a 2-phenyl and a 4-(4-chlorophenyl)sulfonyl group, were shown to have cytostatic and cytotoxic effects on various cancer cell lines in the National Cancer Institute's 60-cell line screen. biointerfaceresearch.com This suggests that these compounds can inhibit cell growth and potentially lead to cell death.

Impact on Gene Expression and Protein Synthesis at a Cellular Level

The oxazole core is recognized as a versatile scaffold that can influence various cellular processes, including the regulation of gene and protein expression. While direct studies on the comprehensive gene expression profile following treatment with this compound are limited, research on structurally related oxazole derivatives provides insight into this potential mechanism.

For instance, a study on a series of 2,4,5-trisubstituted oxazoles investigated their ability to modulate the expression of aquaporin-4 (AQP4), a water channel protein implicated in lung inflammation. In vitro studies on human lung cells (NCI-H460) demonstrated that a lead oxazole compound could significantly downregulate the messenger RNA (mRNA) and protein expression of AQP4. iajps.com This suggests that oxazole derivatives can exert their biological effects by directly influencing the transcription and subsequent translation of specific genes involved in pathological processes. iajps.com

Furthermore, the incorporation of synthetic oxazole-containing fluorescent amino acids into proteins in cellulo highlights the interaction of the oxazole moiety with the cellular protein synthesis machinery. researchgate.net While this research focuses on using oxazoles as biochemical tools, it underscores the compatibility of the oxazole ring system within biological systems at the fundamental level of protein production.

Autophagy and Other Cellular Stress Responses

Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a critical role in cellular homeostasis and the response to various stressors, including nutrient deprivation, oxidative stress, and pathogen infection. nih.govmdpi.com This catabolic process can either promote cell survival or contribute to cell death, making it a key target in drug discovery. nih.govresearchgate.net

The investigation of how chemical compounds induce cellular stress and trigger responses like autophagy is crucial for understanding their mechanism of action. While direct studies linking this compound to autophagy are not extensively documented, research on compounds with similar structural features provides compelling evidence for this line of inquiry. For example, a study on a 1,2,3-triazole analog bearing a 4-chlorophenyl group, specifically 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol, demonstrated its ability to induce autophagy-dependent apoptosis in breast cancer cells. nih.gov This lead molecule was shown to trigger the formation of autophagosomes and interact with key apoptotic and cell cycle proteins. nih.gov